molecular formula C22H23N3O5S2 B2463777 4-[benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide CAS No. 887204-14-0

4-[benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B2463777
CAS No.: 887204-14-0
M. Wt: 473.56
InChI Key: PGNXLSFLBLDQJG-UHFFFAOYSA-N
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Description

4-[benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes both benzyl and sulfamoyl groups, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of the compound 4-[benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that sulfonamides, the class of compounds to which this molecule belongs, often act as inhibitors of carbonic anhydrases . They bind to the active site of the enzyme, preventing it from catalyzing its normal reactions.

Biochemical Pathways

The inhibition of carbonic anhydrase can disrupt several biochemical pathways. Carbonic anhydrases play a key role in maintaining acid-base balance in the body, assisting in transport of carbon dioxide out of tissues, and participating in various biosynthetic processes. Therefore, the inhibition of these enzymes can have wide-ranging effects .

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on the specific biochemical pathways disrupted by the inhibition of carbonic anhydrase. This could potentially lead to changes in pH balance, disruption of carbon dioxide transport, and alterations in various biosynthetic processes .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Similarly, the presence of other substances that bind to carbonic anhydrase could affect the compound’s efficacy by competing for binding sites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide typically involves the condensation of benzylamine with 4-sulfamoylbenzoic acid, followed by the introduction of an ethyl group through alkylation. The reaction conditions often require the use of a strong base, such as sodium hydride, and an organic solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl and sulfamoyl groups can participate in nucleophilic substitution reactions, often facilitated by catalysts like palladium.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

4-[benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure but with a chloro and methoxy group.

    4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide: Contains a chloro and methoxy group, used in similar applications.

Uniqueness

4-[benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is unique due to its combination of benzyl and sulfamoyl groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-2-25(16-17-6-4-3-5-7-17)32(29,30)21-12-8-18(9-13-21)22(26)24-19-10-14-20(15-11-19)31(23,27)28/h3-15H,2,16H2,1H3,(H,24,26)(H2,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNXLSFLBLDQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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